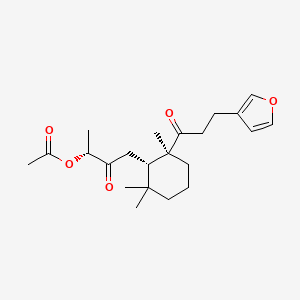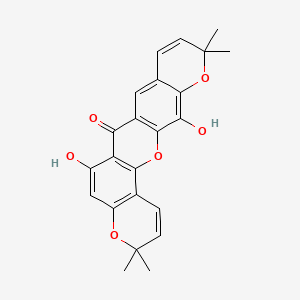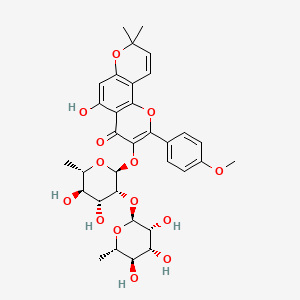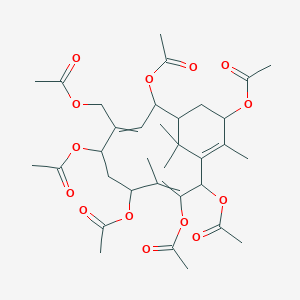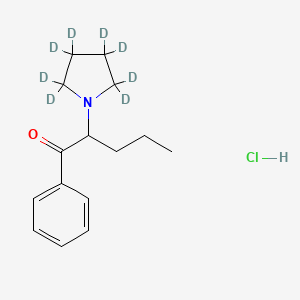
alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
Overview
Description
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class. It is a deuterated analog of alpha-Pyrrolidinopentiophenone, commonly known as alpha-PVP. This compound is primarily used as an analytical reference material in scientific research and forensic applications. It is known for its stimulant properties and is often studied for its effects on the central nervous system.
Mechanism of Action
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), also known as 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride, is a synthetic stimulant of the cathinone class . This compound has been developed for use as an analytical reference standard .
Target of Action
The primary target of alpha-Pyrrolidinopentiophenone-d8 is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels.
Mode of Action
Alpha-Pyrrolidinopentiophenone-d8 acts as a norepinephrine-dopamine reuptake inhibitor , similar to methylphenidate and cocaine . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged and intensified signaling.
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . The increased concentration of dopamine and norepinephrine in the synaptic cleft can lead to heightened alertness, increased focus, and a sense of euphoria.
Pharmacokinetics
It is known that the compound can be quantified in blood, plasma, or urine by liquid chromatography-mass spectrometry
Result of Action
The molecular and cellular effects of alpha-Pyrrolidinopentiophenone-d8’s action include hyperstimulation, paranoia, and hallucinations . These effects are in line with other psychostimulants and can easily escalate into frightening delusions, paranoid psychosis, and extreme agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of alpha-Pyrrolidinopentiophenone-d8. For instance, the method of administration (by mouth, intranasal, vaporization, intravenous, sublingual) can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the compound’s effects.
Biochemical Analysis
Biochemical Properties
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is known to interact with various enzymes and proteins. At the molecular level, these compounds elevate the extracellular level of monoamines in the brain by selective and very potent inhibition of dopamine and norepinephrine reuptake by the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively .
Cellular Effects
The effects of Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) on cells and cellular processes are complex and multifaceted. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) involves the introduction of deuterium atoms into the alpha-Pyrrolidinopentiophenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the non-deuterated alpha-Pyrrolidinopentiophenone, followed by the incorporation of deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) involves large-scale chemical synthesis in specialized facilities. The process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in bulk quantities and is subjected to rigorous testing to meet international standards for analytical reference materials.
Chemical Reactions Analysis
Types of Reactions
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: As an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of alpha-Pyrrolidinopentiophenone.
Biology: Studying the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Researching the pharmacological properties and potential therapeutic uses of stimulant compounds.
Industry: Used in forensic toxicology to detect and quantify the presence of alpha-Pyrrolidinopentiophenone in biological samples.
Comparison with Similar Compounds
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is unique due to its deuterated structure, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Alpha-Pyrrolidinopentiophenone (alpha-PVP): The non-deuterated analog with similar stimulant properties.
Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another cathinone derivative with a shorter carbon chain.
Alpha-Pyrrolidinopropiophenone (alpha-PPP): A related compound with a different carbon chain length.
Alpha-Pyrrolidinohexiophenone (alpha-PHP): A cathinone derivative with a longer carbon chain.
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) stands out due to its use as a certified reference material, providing accurate and reliable data in analytical and forensic research.
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMXVSMENBAYRM-ZYCXDBHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


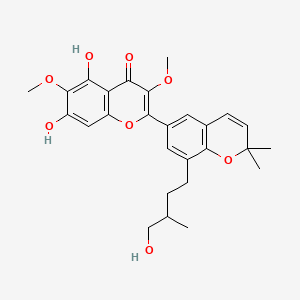
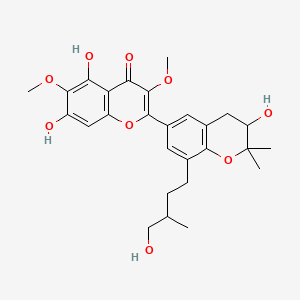
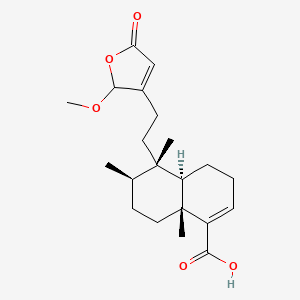
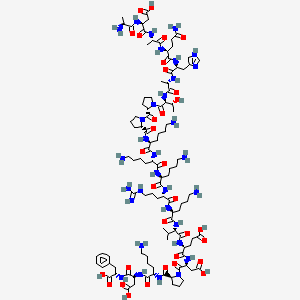

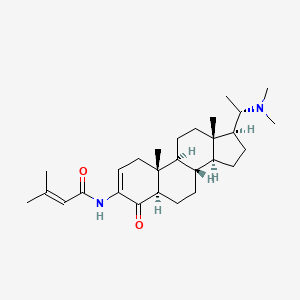
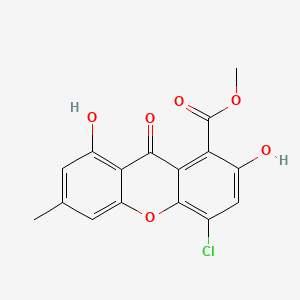
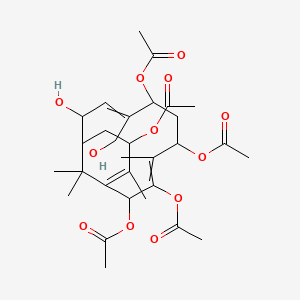

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
